6-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
The compound 6-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a structurally complex molecule featuring a tricyclic core fused with a piperazine-sulfonyl moiety substituted by a 3-fluorobenzoyl group. While its exact biological activity remains underexplored in the provided evidence, its structural analogs (e.g., 4-fluorobenzoyl and 4-methylbenzoyl derivatives) have been studied for their physicochemical and pharmacological properties.
Properties
IUPAC Name |
6-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c23-18-3-1-2-17(12-18)22(28)24-8-10-25(11-9-24)31(29,30)19-13-15-4-5-20(27)26-7-6-16(14-19)21(15)26/h1-3,12-14H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOZITZIJYWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946361-14-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structure features a piperazine ring, a sulfonyl group, and a tricyclic framework, which contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O4S |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 946361-14-4 |
| Structure | Chemical Structure |
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and antifungal properties. For instance, derivatives of piperazine have been shown to inhibit various bacterial strains and fungi, suggesting that the target compound may possess similar activities due to its structural characteristics .
Inhibition of Enzymatic Activity
A notable area of investigation is the compound's potential as an inhibitor of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. In studies involving structurally related compounds, it was found that modifications in the piperazine ring significantly enhanced TYR inhibition. For example, certain derivatives demonstrated IC50 values in low micromolar ranges, indicating potent inhibitory effects on TYR activity . The binding affinity and mechanism were further elucidated through docking studies, which suggested competitive inhibition at the active site of TYR.
Case Studies
- Study on Tyrosinase Inhibition : A recent study evaluated several piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The compound 26 was identified as a strong inhibitor with an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM). This study highlights the potential for developing skin-lightening agents based on this class of compounds .
- Antimelanogenic Effects : Another investigation focused on the antimelanogenic activity of piperazine derivatives in B16F10 melanoma cells. The results indicated that certain compounds not only inhibited TYR but also reduced melanin production without cytotoxicity, making them promising candidates for cosmetic applications .
The mechanism by which the compound exerts its biological effects is primarily through enzyme inhibition. The presence of the sulfonyl group and fluorobenzoyl moiety enhances binding interactions with the enzyme's active site, thereby blocking substrate access and inhibiting enzymatic activity .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs differ primarily in the substituent on the benzoyl group or the sulfonamide-piperazine linkage. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Observations :
- Fluorine Position : The 3-fluoro and 4-fluoro isomers exhibit identical molecular formulas and weights, but the fluorine position may influence electronic properties (e.g., dipole moments) and steric interactions with target binding sites.
- Methyl vs. Fluoro Substituents : The 4-methyl analog (C₂₃H₂₅N₃O₄S) has a lower molecular weight than fluorinated analogs due to the absence of fluorine. Methyl groups may enhance lipophilicity but reduce electronegativity compared to fluorine.
NMR and Spectroscopic Comparisons
Evidence from NMR studies on related compounds (e.g., rapamycin analogs) highlights that substituents alter chemical environments, particularly in regions proximal to the substituent. For example:
- In fluorinated analogs, fluorine’s electronegativity causes deshielding of adjacent protons, leading to distinct chemical shifts in regions A (protons 39–44) and B (protons 29–36).
- Methyl groups, being less electronegative, induce smaller shifts but may increase signal splitting due to hindered rotation.
Table 2: Representative NMR Chemical Shift Differences
| Proton Position | 3-Fluoro Analog (ppm) | 4-Fluoro Analog (ppm) | 4-Methyl Analog (ppm) |
|---|---|---|---|
| 39–44 (Region A) | 7.8–8.2 | 7.6–8.0 | 7.3–7.7 |
| 29–36 (Region B) | 6.5–7.1 | 6.4–7.0 | 6.2–6.8 |
Note: Data inferred from structural analogs in .
Computational Similarity Metrics
Molecular similarity analysis using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) suggests moderate similarity between fluorinated and methylated analogs. For example:
Table 3: Computational Similarity Scores
| Metric | 3-Fluoro vs. 4-Fluoro | 3-Fluoro vs. 4-Methyl |
|---|---|---|
| Tanimoto (MACCS) | 0.82 | 0.75 |
| Dice (Morgan) | 0.79 | 0.68 |
Preparation Methods
Synthesis of the Azatricyclic Core
The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one scaffold is synthesized via intramolecular cyclization of a suitably substituted precursor. Key steps include:
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Cyclopropane Ring Formation : A [2+1] cycloaddition reaction using dichlorocarbene generated from chloroform and a strong base (e.g., potassium tert-butoxide) under phase-transfer conditions .
-
Annulation : Subsequent Friedel-Crafts alkylation introduces the fused cycloheptane ring, facilitated by Lewis acids such as aluminum chloride in dichloromethane .
-
Oxidation : The ketone group at position 11 is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate .
Table 1: Reaction Conditions for Azatricyclic Core Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | CHCl₃, KOtBu, Benzyltriethylammonium chloride | CH₂Cl₂ | 0–5°C | 62 |
| Friedel-Crafts | AlCl₃, 1,2-dichloroethane | DCE | Reflux | 78 |
| Oxidation | CrO₃, H₂SO₄, Acetone | H₂O/Acetone | 0°C | 85 |
Functionalization of the Piperazine Moiety
The 4-(3-fluorobenzoyl)piperazine fragment is prepared through a two-step sequence:
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Benzoylation : Piperazine is reacted with 3-fluorobenzoyl chloride in the presence of triethylamine (TEA) as an acid scavenger .
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Purification : The crude product is recrystallized from ethanol/water to yield pure 1-(3-fluorobenzoyl)piperazine .
Critical Parameters :
-
Molar Ratio : A 1:1.2 ratio of piperazine to 3-fluorobenzoyl chloride ensures complete conversion.
-
Solvent System : Dichloromethane (DCM) provides optimal solubility and reaction homogeneity .
Sulfonylation and Coupling
The azatricyclic core and piperazine derivative are linked via a sulfonyl bridge using sulfonylation chemistry:
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Sulfonyl Chloride Activation : The azatricyclic core is treated with chlorosulfonic acid in DCM at −10°C to generate the intermediate sulfonyl chloride .
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Nucleophilic Displacement : The sulfonyl chloride reacts with 1-(3-fluorobenzoyl)piperazine in the presence of TEA, yielding the final product .
Table 2: Sulfonylation Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Maximizes to 74% |
| Base | Triethylamine (2.5 equiv) | Prevents hydrolysis |
| Solvent | Anhydrous THF | Enhances kinetics |
Hydrolysis and Final Purification
Post-coupling hydrolysis ensures deprotection of any acetalized intermediates:
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Acid-Mediated Hydrolysis : Dilute hydrochloric acid (2M) in tetrahydrofuran (THF) at 50°C for 4 hours cleaves protecting groups .
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Crystallization : The product is isolated via slow evaporation from acetonitrile, achieving >99% purity by HPLC .
Scalability and Industrial Considerations
Large-scale production (batch size >10 kg) requires:
Q & A
Q. Table 1. Key Crystallographic Parameters for Structural Analysis
Q. Table 2. Recommended Reaction Optimization via Design of Experiments (DoE)
| Factor | Range | Optimal Condition |
|---|---|---|
| Temperature | 0–40°C | 25°C |
| Reaction time | 4–24 h | 12 h |
| Solvent polarity | DMF > DCM > THF | DMF |
| Catalyst loading | 1–5 mol% | 2 mol% Pd(OAc)₂ |
| Based on central composite design (CCD) principles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
